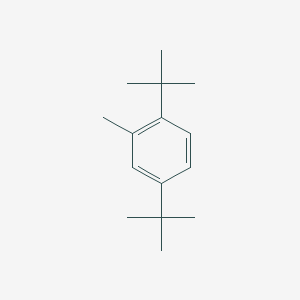
Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl-, also known as 2-methyl-1,4-di-tert-butylbenzene, is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but is optimized for higher yields and purity. The reaction mixture is continuously fed into the reactor, and the product is separated and purified using distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and methyl groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In substitution reactions, the tert-butyl and methyl groups influence the reactivity of the benzene ring, directing electrophiles to specific positions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-bis(1,1-dimethylethyl)-: Lacks the methyl group at the 2-position.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Substitution pattern differs, affecting its chemical properties.
Benzene, 1,2-bis(1,1-dimethylethyl)-: Another isomer with different substitution positions.
Uniqueness
Benzene, 1,4-bis(1,1-dimethylethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups influences its reactivity and makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
578720-57-7 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,4-ditert-butyl-2-methylbenzene |
InChI |
InChI=1S/C15H24/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
GRNRDBVZCUJXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
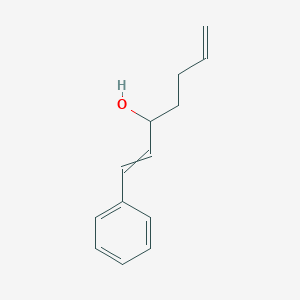


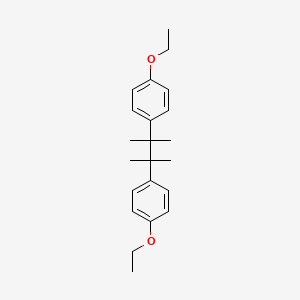
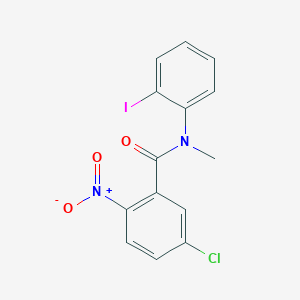
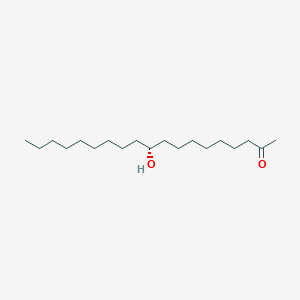
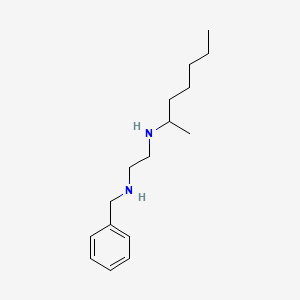
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
